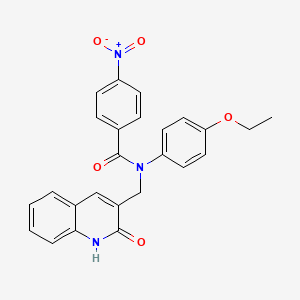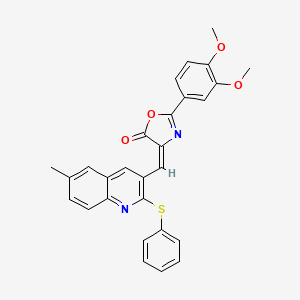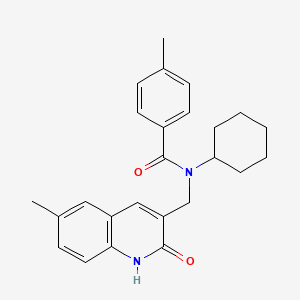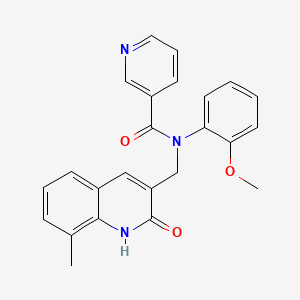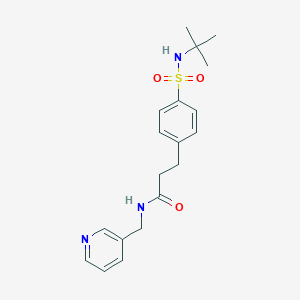
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
Wirkmechanismus
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 works by inhibiting the activity of several kinases, including Raf kinase and VEGFR. By inhibiting these kinases, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 can prevent cancer cell growth and angiogenesis, which are important processes in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, which can lead to decreased cancer cell growth and angiogenesis. Additionally, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, which can further inhibit cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to be effective in inhibiting cancer cell growth and angiogenesis in vitro and in vivo. However, one limitation of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it can be expensive and difficult to obtain.
Zukünftige Richtungen
There are several future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006. One area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in different types of cancer. Finally, more research is needed to determine the long-term effects of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 on cancer patients, including its potential for causing drug resistance and toxicity.
Synthesemethoden
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 involves several steps, including the reaction of 4-aminophenylsulfonamide with tert-butyl chloroformate to form the tert-butyl sulfonamide intermediate. The intermediate is then reacted with 3-pyridinemethanol to form the final product, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell growth and angiogenesis. As a result, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been investigated as a potential treatment for various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.
Eigenschaften
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-26(24,25)17-9-6-15(7-10-17)8-11-18(23)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13,22H,8,11,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLPASKMMSWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylsulfamoyl-phenyl)-N-pyridin-3-ylmethyl-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

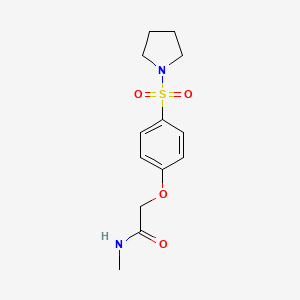


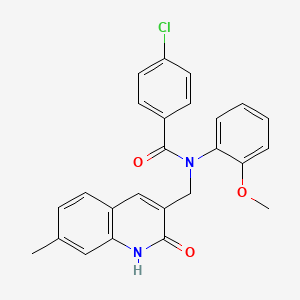


![methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B7720406.png)
